2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine
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Overview
Description
2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine is an organic compound with the molecular formula C7H9ClN2S. It is a pyrimidine derivative characterized by the presence of a chloromethyl group and a sulfanyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of catalysts and materials for organic electronics.
Mechanism of Action
The mechanism of action of 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine
- 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyridine
- 2-[(Chloromethyl)sulfanyl]-4,6-dimethylthiazole
- 2-[(Chloromethyl)sulfanyl]-4,6-dimethylimidazole
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloromethyl and sulfanyl groups allows for versatile chemical modifications and interactions .
Properties
IUPAC Name |
2-(chloromethylsulfanyl)-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-5-3-6(2)10-7(9-5)11-4-8/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVNNTAULUAQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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